molecular formula C12H12N2S B14650467 (Phenylsulfonodiimidoyl)benzene CAS No. 50347-72-3

(Phenylsulfonodiimidoyl)benzene

Cat. No.: B14650467
CAS No.: 50347-72-3
M. Wt: 216.30 g/mol
InChI Key: NAYVGHQGPTTZPA-UHFFFAOYSA-N
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Description

(Phenylsulfonodiimidoyl)benzene is an organic compound characterized by the presence of a phenyl group attached to a sulfonodiimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Phenylsulfonodiimidoyl)benzene typically involves the reaction of a phenylsulfonyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonodiimidoyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (Phenylsulfonodiimidoyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonodiimidoyl group to simpler amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Phenylsulfonodiimidoyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Phenylsulfonodiimidoyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonodiimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, further influencing the compound’s effects.

Comparison with Similar Compounds

(Phenylsulfonodiimidoyl)benzene can be compared with other sulfonyl-containing compounds, such as:

    Phenylsulfonyl chloride: A precursor in the synthesis of this compound.

    Sulfonamides: Compounds with similar sulfonyl groups but different functional groups attached.

    Sulfonic acids: Oxidized derivatives with distinct chemical properties.

Properties

CAS No.

50347-72-3

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

diimino(diphenyl)-λ6-sulfane

InChI

InChI=1S/C12H12N2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

NAYVGHQGPTTZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=N)C2=CC=CC=C2

Origin of Product

United States

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